2-Imidazolidinone, 1,3,4-trimethyl-

Descripción general

Descripción

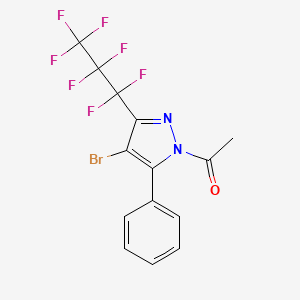

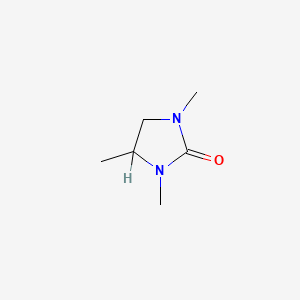

“2-Imidazolidinone, 1,3,4-trimethyl-” is a chemical compound with the molecular formula C6H12N2O . It is a member of the imidazolidinones, a class of 5-membered ring heterocycles structurally related to imidazolidine . Imidazolidinones feature a saturated C3N2 nucleus, except for the presence of a urea or amide functional group in the 2 or 4 positions .

Synthesis Analysis

The synthesis of imidazolidinones has been studied extensively. For instance, 2-imidazolidinones can be prepared from phenylalanine in two chemical steps: amidation with methylamine followed by a condensation reaction with acetone . Another study reported a first-principles density functional theory investigation on synthesizing 1,3-dimethyl-2-imidazolidinone (DMI) through the urea method with water serving as both solvent and catalyst .

Molecular Structure Analysis

The molecular structure of “2-Imidazolidinone, 1,3,4-trimethyl-” consists of a 5-membered ring with three carbon atoms, two nitrogen atoms, and an oxygen atom . The average mass of the molecule is 128.172 Da, and the monoisotopic mass is 128.094955 Da .

Chemical Reactions Analysis

Imidazolidinones can act as catalysts by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s LUMO .

Aplicaciones Científicas De Investigación

Organocatalysis

- Asymmetric Diels–Alder Reaction : A study by De Nino et al. (2015) highlights the use of an imidazolidinone-based organocatalyst in asymmetric Diels–Alder reactions, showing its efficiency in producing products with good yields and enantioselectivities. This catalyst can be recovered and reused multiple times without significant loss of activity (De Nino et al., 2015).

Synthesis of Amines

- Electrophilic Amination of Grignard Reagents : Kitamura et al. (2003) describe the reaction of 2-Imidazolidinone O-sulfonyloxime with various Grignard reagents to produce N-alkylated imines, which can be transformed into primary amines and N-methyl secondary amines (Kitamura et al., 2003).

Antiviral Agents

- Activity Against Viruses : Swain and Mohanty (2019) discuss the potent activities of imidazolidinones against viruses like dengue, enterovirus, hepatitis C, and HIV. These compounds show promise as anti-HIV agents, inhibiting HIV aspartic protease and acting as CCR5 co-receptor antagonists (Swain & Mohanty, 2019).

Catalytic Synthesis

- Synthesis of Imidazolidin-2-ones : Casnati et al. (2019) provide a comprehensive review of catalytic strategies to access imidazolidin-2-ones, highlighting their importance in pharmaceuticals, natural products, and organic syntheses (Casnati et al., 2019).

Synthesis of Imidazolidinones

- Palladium-catalyzed Synthesis : Shu et al. (2011) discuss a palladium-catalyzed reaction for the diversified assembly of imidazolidinones, highlighting their significance in biologically active compounds (Shu et al., 2011).

Antibacterial and Antifungal Activities

- Synthesis of Derivatives for Antimicrobial Activity : A study by Ammar et al. (2016) reports the synthesis of new imidazolidinone derivatives with significant antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ammar et al., 2016).

Industrial Applications

- Synthesis of 1-(2-chloroethyl)-2-imidazolidinone : Chen Shui-ku (2011) describes a method for synthesizing 1-(2-chloroethyl)-2-imidazolidinone with industrial value due to its low production cost and high yield (Chen Shui-ku, 2011).

Conformational Analysis

- Synthesis and Analysis of Sterically Congested Imidazolidinones : Alswaidan et al. (2014) conducted a study on the synthesis and conformational analysis of sterically congested imidazolidinones, contributing to the understanding of their structural properties (Alswaidan et al., 2014).

Synthons for 1,2-Diamines

- Chiral Synthons : Seo et al. (2001) discuss how derivatives of 2-imidazolidinone can serve as chiral synthons for the preparation of optically active diamines, demonstrating their utility in synthesizing complex organic molecules (Seo et al., 2001).

Mecanismo De Acción

Target of Action

It’s known that imidazolidinones are omnipresent structural motifs of pharmaceuticals, natural products, chiral auxiliaries, and intermediates in organic syntheses . They are also important synthetic intermediates that can be transformed into a broad variety of complex structures .

Mode of Action

Imidazolidinone catalysts work by forming an iminium ion with carbonyl groups of α,β-unsaturated aldehydes (enals) and enones in a rapid chemical equilibrium . This iminium activation lowers the substrate’s Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction .

Biochemical Pathways

The compound is involved in various synthetic routes to access five-membered cyclic ureas . These include the direct incorporation of the carbonyl group into 1,2-diamines, the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion .

Pharmacokinetics

It’s known that 1,3-dimethyl-2-imidazolidinone is a polar solvent and lewis base , which may influence its pharmacokinetic properties.

Result of Action

It’s known that imidazolidinones are important synthetic intermediates that can be transformed into a broad variety of complex structures , suggesting a wide range of potential effects.

Action Environment

The action environment of 2-Imidazolidinone, 1,3,4-trimethyl- is typically in the context of organic synthesis . The compound has been used in the formation of imidazolidin-2-ones from 1,2-diamines and CO2 using tetramethylphenylguanidine (PhTMG) as the basic promoter in the presence of diphenylphosphoryl azide (DPPA) as the dehydrative activator . The reaction can be carried out in either MeCN or CH2Cl2 as the solvent at temperatures ranging from -40 °C to room temperature .

Safety and Hazards

Direcciones Futuras

The current computational understanding on the prototypical reaction to DMI can be extended to guide developing more efficient routes to synthesize imidazolidinone derivatives through the urea method . This suggests that future research could focus on optimizing the synthesis process and exploring new applications for these compounds.

Propiedades

IUPAC Name |

1,3,4-trimethylimidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-5-4-7(2)6(9)8(5)3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNFHWKVZWAKEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C(=O)N1C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80946891 | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24044-24-4 | |

| Record name | 2-Imidazolidinone, 1,3,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024044244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylpropyleneurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80946891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

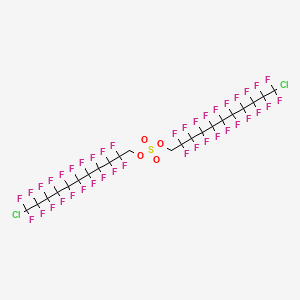

![[3-(Trifluoromethyl)phenyl]methyl 2-methylprop-2-enoate](/img/structure/B3040707.png)

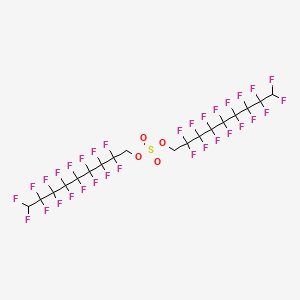

![2-[2-(Trifluoromethyl)phenyl]-5-phenyl-6,6,6-trifluorohex-3-yne-2,5-diol](/img/structure/B3040710.png)

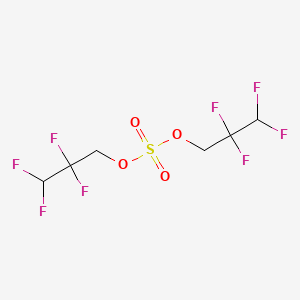

![1-Acetyl-3-[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]-5-methyl-4-nitro-1H-pyrazole](/img/structure/B3040712.png)